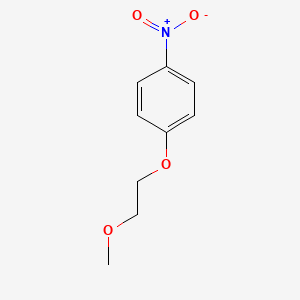

1-(2-Methoxyethoxy)-4-nitrobenzene

Descripción general

Descripción

1-(2-Methoxyethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-Methoxyethoxy)-4-nitrobenzene is a nitroaromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-chloro-4-nitrobenzene with 2-methoxyethanol in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO) as a solvent. The process yields the compound as a yellow solid with high purity, suitable for further biological testing .

Biological Properties

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that nitroaromatic compounds, including this one, can exhibit antimicrobial properties. The presence of the nitro group is often linked to increased activity against various bacterial strains .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, although further investigation is necessary to elucidate its efficacy and mechanism .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction could play a role in its biological activity, particularly in metabolic pathways .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

- Reactive Intermediates : Nitro compounds can undergo reduction within biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules .

- Targeting Enzymes and Receptors : The compound may modulate the activity of certain enzymes or receptors, influencing various biochemical pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various nitroaromatic compounds against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated significant inhibitory effects on selected strains, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Assays : A cytotoxicity assay was conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer therapeutic .

- Enzyme Interaction Studies : Research focused on the enzyme inhibition properties of this compound revealed that it could inhibit certain cytochrome P450 enzymes involved in drug metabolism. This interaction suggests a potential for drug-drug interactions when co-administered with other pharmaceuticals .

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Synthesis of Dyes

1-(2-Methoxyethoxy)-4-nitrobenzene serves as an important precursor in the synthesis of various azo dyes. The nitro group can be reduced to an amine, which can then participate in azo coupling reactions to form colored compounds used in textiles and other materials .

Pharmaceutical Intermediates

Due to its functional groups, this compound is also utilized as an intermediate in the production of pharmaceutical agents. Its ability to undergo various chemical transformations allows it to be modified into active pharmaceutical ingredients (APIs) that exhibit desired biological activities .

Asymmetric Alkylation Agent

Recent studies have highlighted the potential of this compound as an asymmetric alkylating agent . This property is particularly valuable in the synthesis of chiral compounds, which are essential in drug development .

Environmental Chemistry

Nitroaromatic compounds like this compound are also studied for their environmental impact, particularly their roles as contaminants and their degradation pathways in various ecosystems. Understanding these pathways is crucial for developing strategies to mitigate pollution from industrial sources .

Case Study 1: Synthesis of Azo Dyes

In a laboratory setting, researchers synthesized azo dyes by coupling this compound with diazonium salts derived from aniline derivatives. The resulting dyes exhibited vibrant colors and were tested for stability under various conditions, demonstrating the utility of this compound in dye chemistry.

Case Study 2: Pharmaceutical Development

A pharmaceutical company reported using this compound as a key intermediate in the synthesis of a new class of antihypertensive agents. The compound's ability to participate in nucleophilic substitutions allowed for the introduction of diverse functional groups, leading to compounds with enhanced efficacy and reduced side effects.

Propiedades

IUPAC Name |

1-(2-methoxyethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSIAIRQIAPAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338235 | |

| Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22483-40-5 | |

| Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-(2-Methoxyethoxy)-4-nitrobenzene?

A1: While the abstract does not explicitly state the molecular weight, it does provide the molecular formula of this compound as C9H11NO4 []. Using this information, we can calculate the molecular weight to be 197.19 g/mol.

Q2: What does the abstract reveal about the conformation of this compound in its solid state?

A2: The abstract mentions that the O—C—C—O chain in the structure adopts a synclinal conformation []. This means the two oxygen atoms in this chain are not in a fully staggered or eclipsed conformation, but rather somewhere in between.

Q3: What kind of intermolecular interactions contribute to the crystal structure stability of this compound?

A3: The abstract explicitly states that C—H⋯O hydrogen bonds play a role in stabilizing the crystal structure of this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.